4-(2,4-dioxo-1H-quinazolin-3-yl)-N-[(4-fluorophenyl)methyl]butanamide
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Overview
Description
4-(2,4-dioxo-1H-quinazolin-3-yl)-N-[(4-fluorophenyl)methyl]butanamide is a synthetic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are widely studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-dioxo-1H-quinazolin-3-yl)-N-[(4-fluorophenyl)methyl]butanamide typically involves the condensation of 2-aminobenzamides with aldehydes under visible light irradiation. This reaction proceeds using fluorescein as a photocatalyst in the presence of tert-butyl hydroperoxide (TBHP) without the need for a metal catalyst . Another method involves the reaction of 3,1-benzoxazine-2,4-diones with urea or substituted anthranilic acid esters with potassium cyanate in acid solution .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of green chemistry, such as the use of non-toxic reagents and energy-efficient processes, are likely to be applied to scale up the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(2,4-dioxo-1H-quinazolin-3-yl)-N-[(4-fluorophenyl)methyl]butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline-2,4-dione derivatives.
Reduction: Reduction reactions can yield dihydroquinazolinone derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the quinazolinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include various quinazolinone derivatives with different functional groups, which can exhibit diverse biological activities.
Scientific Research Applications
4-(2,4-dioxo-1H-quinazolin-3-yl)-N-[(4-fluorophenyl)methyl]butanamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential as an enzyme inhibitor.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(2,4-dioxo-1H-quinazolin-3-yl)-N-[(4-fluorophenyl)methyl]butanamide involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to therapeutic effects such as the inhibition of cancer cell proliferation or the reduction of inflammation .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-2,4-dioxo-quinazolin-3-yl-acetic acid: Similar in structure but with a methyl group instead of a butanamide chain.
2,3-disubstituted quinazolin-4(3H)-ones: These compounds have different substituents on the quinazolinone ring and exhibit varied biological activities.
Uniqueness
4-(2,4-dioxo-1H-quinazolin-3-yl)-N-[(4-fluorophenyl)methyl]butanamide is unique due to the presence of the 4-fluorophenylmethyl group, which can enhance its biological activity and specificity compared to other quinazolinone derivatives.
Properties
IUPAC Name |
4-(2,4-dioxo-1H-quinazolin-3-yl)-N-[(4-fluorophenyl)methyl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O3/c20-14-9-7-13(8-10-14)12-21-17(24)6-3-11-23-18(25)15-4-1-2-5-16(15)22-19(23)26/h1-2,4-5,7-10H,3,6,11-12H2,(H,21,24)(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFQODSVLTZVNCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=O)N2)CCCC(=O)NCC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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